1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)ethyl]benzenesulfonohydrazide: Similar structure but with a benzenesulfonohydrazide group instead of a pyrazole ring.
3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of the target compound.
Uniqueness
1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring and a pyranone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-7-6-10(18)11(13(20)21-7)8(2)14-15-12(19)9-4-5-17(3)16-9/h4-6,18H,1-3H3,(H,15,19)/b14-8+ |
InChI Key |
KHTRWOPVOMKGMO-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=NN(C=C2)C)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=NN(C=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.